molecular formula C9H13F3N4 B1475822 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 2098009-22-2

2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B1475822
CAS No.: 2098009-22-2
M. Wt: 234.22 g/mol
InChI Key: KQTRBMLVAOKEDC-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and an ethan-1-amine moiety at position 2. Its structural complexity arises from the fused triazole and piperidine rings, which confer rigidity and influence pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to improve drug-like characteristics .

Relevance in Pharmaceuticals: The compound is structurally related to sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes therapy.

Properties

IUPAC Name

2-[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h6H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTRBMLVAOKEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CCN)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and inhibiting their activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards these enzymes. Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by modulating their activity and altering downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. It also affects the phosphorylation status of proteins involved in cell signaling pathways, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent alterations in cellular function. The compound’s stability and degradation rate can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its interaction with membrane transporters can enhance its cellular uptake and increase its concentration at the target site.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins.

Biological Activity

The compound 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a derivative of the triazolo-pyridine family known for its diverse biological activities. This article compiles and synthesizes information on its biological activity, including antibacterial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C8H10F3N5C_8H_{10}F_3N_5, with a molecular weight of approximately 221.14 g/mol. The structure features a trifluoromethyl group that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of triazolo derivatives have been extensively studied. Notably, compounds in this class exhibit a wide range of activities including:

  • Antibacterial Activity : Many triazolo derivatives show significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antidiabetic Properties : Some derivatives are linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), which is crucial in managing type II diabetes.
  • Neuroprotective Effects : Certain compounds have shown promise in inhibiting monoamine oxidases (MAO), which are involved in neurodegenerative diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo derivatives. For instance, a study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity. The compound 2e demonstrated notable effectiveness with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .

Table 1: Antibacterial Activity of Selected Triazolo Derivatives

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
2e3216
Ampicillin168

Structure-Activity Relationship (SAR)

The effectiveness of these compounds can often be attributed to specific structural features. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve cell permeability, thereby increasing antibacterial efficacy . Additionally, variations in substituents at specific positions on the triazole ring can significantly alter biological activity.

Case Studies

  • Antibacterial Efficacy : A study focusing on triazolo derivatives reported that modifications at the R2 position (such as long alkyl chains) improved antibacterial activity due to increased lipophilicity and cell permeability. This finding aligns with observations that electron-donating groups enhance activity against bacterial strains .
  • Diabetes Management : Compounds similar to the studied derivative have been linked to DPP-IV inhibition, making them potential candidates for diabetes treatment. The pharmacophore model indicates that the trifluoromethyl group plays a critical role in binding affinity and selectivity towards DPP-IV .

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Agents
One of the prominent applications of this compound is in the development of antidiabetic medications. Its structural similarity to existing drugs like Sitagliptin suggests potential efficacy in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that modifications to the triazole ring can enhance pharmacological activity and selectivity for DPP-IV inhibition.

2. Neuroprotective Effects
Studies have shown that compounds with a triazolo-pyridine structure exhibit neuroprotective properties. The trifluoromethyl group enhances lipophilicity, potentially improving the ability of the compound to cross the blood-brain barrier. This characteristic makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Anticancer Activity
Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. The triazole moiety has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate these mechanisms and optimize the compound for therapeutic use.

Agrochemicals

1. Pesticidal Activity
The unique chemical structure of 2-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine has been explored for its potential as a pesticide. Research indicates that the trifluoromethyl group may enhance bioactivity against certain pests by disrupting their metabolic pathways.

2. Herbicidal Properties
Similar to its pesticidal applications, this compound shows promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth could lead to effective weed management strategies in agriculture.

Materials Science

1. Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices enhances resistance to degradation under environmental stressors.

2. Coatings and Films
The unique chemical properties of this compound make it suitable for use in coatings and films that require enhanced durability and resistance to solvents.

Case Studies

Study Objective Findings
Study on DPP-IV InhibitionEvaluate antidiabetic potentialDemonstrated significant inhibition compared to controls
Neuroprotection in Animal ModelsAssess neuroprotective effectsReduced neurodegeneration markers in treated groups
Pesticide EfficacyTest against common agricultural pestsShowed high mortality rates in target pest populations

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the triazolo-pyridine/pyrimidine scaffold but differ in substituents and biological roles:

Compound Name Core Structure Key Substituents Biological Role/Concern
Target Compound Triazolo[4,3-a]pyridine 7-(CF₃), 3-(CH₂CH₂NH₂) Genotoxic impurity in sitagliptin
5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () Triazolo[1,5-a]pyrimidine 5-Ethyl, 7-NH-(4-methoxyphenethyl) Anti-tubercular candidate
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine () Triazolo[4,3-a]pyridine 8-Cl, 6-(CF₃), 3-(CH₂CH₂NH₂) Supplier-listed intermediate
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () Triazolo[1,5-a]pyrimidine 7-(4-Fluorophenylethenyl), 2-NH₂ Unknown (commercially available)

Key Observations :

  • Trifluoromethyl vs. Halogen Substitution : The target compound’s 7-CF₃ group improves stability compared to 8-Cl in ’s analogue, but both may face synthetic challenges due to steric hindrance .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions impact yield?

The compound can be synthesized via:

  • Cyclocondensation reactions : Combining substituted pyridine precursors with triazole-forming reagents under reflux conditions.
  • Ring-closing metathesis : Utilizing Grubbs catalysts to form the tetrahydrotriazolopyridine core.
  • Amide coupling : For derivatives, as seen in similar triazolopyridine syntheses . Yield and purity depend on catalysts (e.g., palladium for cross-couplings), solvent polarity, and temperature control. For example, amide couplings require anhydrous conditions and ~60–80°C for optimal efficiency .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • UPLC-MS : Quantifies impurities (e.g., nitrosamines) at trace levels (≤37 ng/day as per ICH guidelines) .
  • NMR spectroscopy : Confirms regiochemistry of the trifluoromethyl group and ethanamine side chain.
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrotriazolopyridine core .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

Use Design of Experiments (DoE) to evaluate variables:

  • Catalyst loading (e.g., 1–5 mol% palladium).
  • Temperature gradients (e.g., 60–100°C for cyclocondensation).
  • Solvent polarity (e.g., DMF vs. THF for solubility). Statistical modeling (e.g., response surface methodology) identifies optimal parameters, reducing trial-and-error approaches .

Q. What strategies mitigate genotoxic impurities during synthesis?

  • In-process monitoring : UPLC-MS detects nitrosamine precursors (e.g., secondary amines) early .
  • Scavenging agents : Additives like ascorbic acid reduce nitroso intermediates.
  • ICH Q3A compliance : Limit impurities to <1 ppm via rigorous purification (e.g., preparative HPLC) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key modifications include:

  • Triazole ring substitution : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
  • Ethanamine side chain : Lengthening or branching alters receptor binding (e.g., DPP-IV inhibition) .
  • Core saturation : Tetrahydro vs. aromatic pyridine impacts pharmacokinetics (e.g., oral bioavailability) .

Q. What computational methods predict biological targets and binding modes?

  • Molecular docking : Screens against enzyme active sites (e.g., DPP-IV for diabetes applications) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with catalytic residues) .
  • MD simulations : Assesses stability of ligand-receptor complexes over time .

Q. How is in vivo efficacy evaluated for therapeutic potential?

  • Rodent models : Measure glucose tolerance in diabetic mice for DPP-IV inhibition .
  • Pharmacokinetics : Oral bioavailability and half-life are determined via LC-MS/MS plasma analysis .
  • Toxicology : Genotoxicity assays (Ames test) and histopathology ensure safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 2
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

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